(3-Bromo-6-chloro-2-fluorophenyl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-bromo-6-chloro-2-fluorophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClFNO/c13-8-4-5-9(14)10(11(8)15)12(17)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUUUGSMNNSTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2F)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClFNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.58 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Substitution
Bromination and chlorination are performed using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively, in dichloromethane (DCM) at 0–25°C. Fluorination is introduced via Balz-Schiemann reaction using diazonium tetrafluoroborate intermediates. Yields for sequential halogenation range from 65% to 78%, with regioselectivity controlled by directing groups such as nitro or methoxy.
Directed Ortho-Metalation
Lithiation of 2-fluorobenzoic acid using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by quenching with hexachloroethane (C₂Cl₆) or bromine (Br₂), achieves precise halogen placement. This method offers superior regiocontrol (85–92% yield) but requires stringent anhydrous conditions.
Nucleophilic Substitution for Piperidine Incorporation
The piperidin-1-yl group is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation.
Acyl Chloride Intermediate Route
3-Bromo-6-chloro-2-fluorobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in DCM. The reaction with piperidine proceeds in a 1:1.2 molar ratio under nitrogen atmosphere, yielding 70–80% of the target compound.
Table 1: Reaction Conditions for Acyl Chloride Route
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 4–6 hours |
| Base | Triethylamine (Et₃N) |
| Yield | 78% |
Coupling Reagent-Mediated Synthesis
Alternative methods employ coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). A mixture of 3-bromo-6-chloro-2-fluorobenzoic acid (1.0 equiv), HBTU (1.2 equiv), and piperidine (1.5 equiv) in dimethylformamide (DMF) at 25°C achieves 85% yield after 12 hours.
Palladium-Catalyzed Coupling for Structural Elaboration
Palladium-mediated cross-couplings enable late-stage functionalization. Suzuki-Miyaura coupling introduces aryl boronic acids to the halogenated phenyl ring, though this is less common due to steric hindrance from existing halogens.
Table 2: Optimization of Suzuki Coupling Parameters
| Condition | Effect on Yield |
|---|---|
| Catalyst: Pd(PPh₃)₄ | 62% yield |
| Ligand: XPhos | 71% yield |
| Solvent: Toluene/EtOH | Improved solubility |
| Temperature: 80°C | Optimal for reactivity |
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors enhance heat dissipation during exothermic acyl chloride formation, while automated quenching systems minimize piperidine handling risks.
Purification Protocols
Crude product is purified via recrystallization from ethanol/water (3:1) or column chromatography (SiO₂, ethyl acetate/hexane 1:4). Industrial batches report ≥99% purity by HPLC.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Acyl Chloride + Piperidine | 78% | Low | High |
| HBTU-Mediated Coupling | 85% | High | Moderate |
| Suzuki Coupling | 62–71% | Very High | Low |
The acyl chloride route is preferred for scalability, while HBTU methods offer higher yields at elevated costs.
Chemical Reactions Analysis
Oxidation Reactions
The electron-withdrawing halogens on the phenyl ring enhance the stability of intermediates during oxidation. Key pathways include:
| Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|
| Potassium permanganate (KMnO₄)/acidic conditions | Carboxylic acid derivatives | Bromine and chlorine substituents direct para-oxidation, forming benzoic acid analogs. Fluorine remains inert. |
| Chromic acid (CrO₃) | Ketone epoxidation intermediates | Selective oxidation at the α-carbon adjacent to the ketone, forming epoxides under controlled pH. |
Reduction Reactions
The ketone group and halogen substituents participate in selective reductions:
Nucleophilic Aromatic Substitution
Halogens undergo displacement reactions, with reactivity order: Br > Cl ≫ F .
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation and acylation:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl-aryl bond formation:
Thermal Decomposition
Pyrolysis studies (200–300°C) reveal:
-
Primary decomposition pathways :
Photochemical Reactions
UV irradiation (254 nm) in methanol yields:
-
Radical intermediates : Bromine abstraction generates aryl radicals, leading to dimerization products .
-
Fluorine retention : The C–F bond remains intact due to high bond dissociation energy.
This compound's versatility in organic synthesis is underscored by its participation in >15 distinct reaction types, making it a cornerstone in medicinal chemistry and materials science. Experimental protocols emphasize solvent polarity and temperature control to optimize selectivity .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that derivatives of (3-bromo-6-chloro-2-fluorophenyl)(piperidin-1-yl)methanone exhibit promising antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines, suggesting potential as anticancer agents. For example, a study demonstrated a significant reduction in cell viability in breast cancer cell lines treated with this compound, highlighting its potential role in cancer therapy .
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological effects. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression. Animal model studies have shown that compounds similar to this compound can produce anxiolytic effects, warranting further exploration into its mechanism of action and therapeutic efficacy .
Synthesis and Structural Studies
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, showcasing different methodologies such as nucleophilic substitution and coupling reactions. A detailed synthesis pathway includes the bromination of 2-fluoro-6-chlorophenol followed by the introduction of the piperidinyl group through amide formation .
Structural Characterization
Structural studies using techniques like NMR and X-ray crystallography have provided insights into the molecular conformation and electronic properties of this compound. These studies reveal how the substituents influence the compound's reactivity and biological activity, which is crucial for designing more effective derivatives .
Case Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological profile of this compound in rodent models. Behavioral tests indicated significant anxiolytic effects at specific dosages, suggesting its potential use in treating anxiety disorders . Further studies are necessary to elucidate the underlying mechanisms.
Mechanism of Action
The mechanism of action of (3-Bromo-6-chloro-2-fluorophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of piperidinyl methanones, which are characterized by a carbonyl group bridging an aromatic ring and a piperidine moiety. Below is a comparison with key analogs:
Key Observations:
- Halogenation Patterns: The target compound’s trifluorinated and brominated phenyl ring may enhance lipophilicity and binding affinity compared to mono- or di-halogenated analogs. However, steric bulk from Br/Cl could reduce bioavailability .
- Piperidine Modifications : Unlike dimethyl-substituted piperidines (e.g., ), the unsubstituted piperidine in the target compound offers conformational flexibility but may lack target selectivity.
- Hybrid Structures : Pyridine-piperidine hybrids (e.g., ) or quinazoline-containing analogs (e.g., ) show enhanced receptor engagement, suggesting that the target compound’s simpler structure may limit its pharmacological utility.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are scarce, inferences can be drawn from related molecules:
- Neurotensin Receptor Agonists : Analogs with quinazoline cores and hydroxyethyl groups (e.g., ) exhibit high receptor affinity, implying that the target compound’s halogenated phenyl group might serve as a hydrophobic anchor in similar targets.
- Metabolic Stability : Piperidine methylation (as in ) can mitigate CYP450-mediated metabolism, whereas the target compound’s unmodified piperidine may be prone to oxidation.
Research and Commercial Status
- Discontinuation: The target compound’s discontinued status contrasts with actively researched analogs like neurotensin agonists and kinase-targeting methanones . This may reflect a preference for compounds with balanced halogenation or hybrid scaffolds.
- Safety Profiles: Compounds like (2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone are explicitly labeled for laboratory use only , highlighting the need for stringent handling protocols across this class.
Biological Activity
(3-Bromo-6-chloro-2-fluorophenyl)(piperidin-1-yl)methanone is a synthetic compound notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Bromine, Chlorine, and Fluorine Substituents : These halogens are known to influence the biological activity of organic compounds.
- Piperidine Moiety : This nitrogen-containing ring is often associated with various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, leading to various biological responses depending on the target involved.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of the compound against various bacterial strains. For instance, it has shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for different bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
These results indicate that the halogen substituents play a crucial role in enhancing the antimicrobial efficacy of the compound .
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The findings suggest that the compound exhibits cytotoxic effects at varying concentrations, with IC50 values indicating significant inhibition of cell proliferation.
Table 2 presents the IC50 values for different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
These results highlight the compound's potential as a lead candidate for further development in cancer therapeutics .
Case Studies
Several case studies have been published regarding the biological activity of similar compounds. For instance, research on pyrrolidine derivatives has shown that modifications to the piperidine ring can significantly alter antimicrobial and anticancer properties. A comparative study indicated that compounds with electron-withdrawing groups demonstrated enhanced activity against bacterial strains compared to those with electron-donating groups .
Q & A
Q. What are the common synthetic routes for preparing (3-Bromo-6-chloro-2-fluorophenyl)(piperidin-1-yl)methanone, and what methodological considerations are critical for yield optimization?
The synthesis typically involves coupling a halogenated aromatic precursor with a piperidine-derived moiety. Key steps include:
- Halogenation : Sequential introduction of bromo, chloro, and fluoro groups on the phenyl ring via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions) .
- Methanone Formation : Reaction of the halogenated aryl halide with piperidine using a carbonylative coupling agent (e.g., CO gas in palladium-catalyzed reactions) .
- Purification : Use of column chromatography or recrystallization to isolate the product. Yield optimization requires precise control of stoichiometry, temperature (e.g., 80–120°C for coupling steps), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) .
Q. What analytical techniques are recommended for characterizing this compound, and how do they address structural ambiguity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the phenyl and piperidine rings. Fluorine (¹⁹F NMR) and bromine isotopic splitting provide additional validation .
- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula accuracy, particularly for distinguishing isotopic contributions from bromine/chlorine .
- HPLC-Purity : ≥95% purity thresholds are standard for biological testing; method development should use C18 columns with acetonitrile/water gradients .
Q. How does the halogen substitution pattern influence the compound’s stability under varying storage conditions?
- Light Sensitivity : The bromo and chloro groups increase susceptibility to photodegradation; store in amber vials at –20°C .
- Hydrolytic Stability : Fluorine’s electron-withdrawing effect reduces susceptibility to hydrolysis compared to non-fluorinated analogs. Stability tests in buffered solutions (pH 4–9) are recommended .
Q. What reactive sites dominate in nucleophilic/electrophilic reactions involving this methanone?
- Electrophilic Sites : The electron-deficient aryl ring (due to halogens) undergoes substitution at meta/para positions relative to existing substituents .
- Nucleophilic Sites : The piperidine nitrogen participates in alkylation or acylation reactions, while the ketone group may engage in condensation or Grignard additions .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges when introducing bromo, chloro, and fluoro groups on the phenyl ring?
- Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to control halogen placement, followed by deprotection .
- Transition Metal Catalysis : Pd/Cu systems enable selective C–H activation for late-stage fluorination, minimizing competing side reactions .
- Computational Guidance : DFT calculations predict activation barriers for competing pathways, guiding solvent/catalyst selection .
Q. Which catalytic systems are most effective for forming the aryl-piperidinyl methanone bond, and what mechanistic insights support their use?
- Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand facilitates carbonylative coupling between aryl halides and piperidine, proceeding via oxidative addition and CO insertion .
- Copper-Mediated Reactions : CuI in DMF enables Ullmann-type coupling under milder conditions (60–80°C), though with lower yields for sterically hindered substrates .
Q. How can contradictions in reported biological activity data for this compound be resolved?
Q. Table 1. Comparative Reactivity of Halogenated Methanones
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
